2'-Deoxyadenosine 5'-monophosphate monohydrate

Catalog No.
S1923665
CAS No.
207127-57-9
M.F
C10H16N5O7P
M. Wt
349.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Deoxyadenosine 5'-monophosphate monohydrate

CAS Number

207127-57-9

Product Name

2'-Deoxyadenosine 5'-monophosphate monohydrate

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate

Molecular Formula

C10H16N5O7P

Molecular Weight

349.24 g/mol

InChI

InChI=1S/C10H14N5O6P.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);1H2/t5-,6+,7+;/m0./s1

InChI Key

QQMAPZSBBNPXKS-VWZUFWLJSA-N

SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O

Nucleotide Precursor in DNA Synthesis

dAMP is a fundamental building block for DNA (deoxyribonucleic acid). It acts as a precursor molecule during DNA replication. Enzymes incorporate dAMP into the growing DNA strand, following the specific sequence determined by the template DNA ().

Substrate for Enzymes Studying DNA Metabolism

Due to its role in DNA synthesis, dAMP serves as a substrate for various enzymes involved in DNA metabolism. Scientists utilize dAMP in enzymatic assays to study processes like DNA repair, methylation, and nucleotide excision repair. By measuring the activity of these enzymes with dAMP, researchers gain insights into DNA maintenance mechanisms within cells ().

Tool for Investigating Cellular Signaling Pathways

dAMP can interact with specific cellular receptors, potentially influencing signaling cascades. Researchers use dAMP to investigate these interactions and their role in cellular processes. For example, studies suggest dAMP might modulate purinergic signaling pathways, which are involved in various physiological functions ().

2'-Deoxyadenosine 5'-monophosphate monohydrate is a nucleotide that plays a crucial role in various biological processes. It is a purine nucleoside derivative with the molecular formula C10H14N5O6PH2OC_{10}H_{14}N_{5}O_{6}P\cdot H_{2}O and a molecular weight of approximately 349.24 g/mol when hydrated . This compound is characterized by its white crystalline powder form and is hygroscopic in nature, requiring careful storage conditions to maintain its stability .

As a fundamental metabolite, 2'-deoxyadenosine 5'-monophosphate monohydrate serves as a building block for DNA synthesis and is involved in various biochemical pathways, particularly in the metabolism of nucleotides .

Typical of nucleotides:

  • Phosphorylation: It can undergo phosphorylation to form 2'-deoxyadenosine 5'-diphosphate and subsequently 2'-deoxyadenosine 5'-triphosphate, which are essential for DNA synthesis.
  • Dephosphorylation: The compound can also be dephosphorylated to yield 2'-deoxyadenosine, a nucleoside that can be further metabolized or phosphorylated again.
  • Hydrolysis: Under certain conditions, it may hydrolyze to release adenine and phosphate groups, which can be utilized in various metabolic processes.

These reactions are critical for nucleotide metabolism and energy transfer within cells.

2'-Deoxyadenosine 5'-monophosphate monohydrate exhibits significant biological activity:

  • Role in DNA Synthesis: It is a precursor for the synthesis of deoxyribonucleic acid (DNA), playing a vital role in cellular replication and repair mechanisms.
  • Metabolic Functions: As a fundamental metabolite, it participates in various metabolic pathways, including energy metabolism and signaling pathways .
  • Enzymatic Interactions: This compound acts as a substrate for several kinases and enzymes involved in nucleotide metabolism, influencing cellular functions such as proliferation and apoptosis.

The synthesis of 2'-deoxyadenosine 5'-monophosphate monohydrate can be achieved through several methods:

  • Chemical Synthesis: This involves the stepwise assembly of nucleotide components using chemical reagents. Common approaches include the use of phosphoramidites for the phosphorylation steps.
  • Enzymatic Synthesis: Enzymes such as deoxynucleoside kinases can be used to phosphorylate deoxynucleosides to produce nucleotides. For example, deoxyadenosine can be phosphorylated using ATP as a phosphate donor.
  • Extraction from Biological Sources: It can also be isolated from natural sources where nucleotides are abundant, although this method may not be practical for large-scale production.

The applications of 2'-deoxyadenosine 5'-monophosphate monohydrate are diverse:

  • Molecular Biology Research: It is widely used in laboratory settings for DNA synthesis, cloning, and sequencing applications.
  • Pharmaceutical Development: The compound serves as a precursor in the development of antiviral and anticancer drugs by targeting DNA synthesis pathways.
  • Biotechnology: It is employed in various biotechnological applications, including gene therapy and the production of recombinant proteins.

Studies on the interactions of 2'-deoxyadenosine 5'-monophosphate monohydrate reveal its importance in cellular processes:

  • Protein Interactions: Research indicates that it interacts with specific proteins involved in DNA replication and repair mechanisms, influencing their activity and stability.
  • Inhibition Studies: Some studies have explored its potential as an inhibitor of certain enzymes involved in nucleotide metabolism, providing insights into therapeutic targets for diseases related to dysregulated nucleotide levels .

Several compounds share structural similarities with 2'-deoxyadenosine 5'-monophosphate monohydrate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Adenosine 5'-monophosphateC10H13N5O4PContains ribose instead of deoxyribose
Cytidine 5'-monophosphateC9H13N3O4PContains cytosine as the nucleobase
Guanosine 5'-monophosphateC10H13N5O5PContains guanine as the nucleobase
Uridine 5'-monophosphateC9H11N2O6PContains uracil instead of adenine

The uniqueness of 2'-deoxyadenosine 5'-monophosphate monohydrate lies primarily in its role as a building block for DNA rather than RNA, making it essential for processes involving genetic material replication and repair. Its specific structure allows it to participate uniquely in biochemical pathways related to DNA synthesis.

2'-Deoxyadenosine 5'-monophosphate monohydrate exhibits a complex molecular architecture consisting of three distinct structural components integrated into a single molecular entity. The compound possesses the molecular formula C10H16N5O7P with a molecular weight of 349.24 g/mol [1]. The stereochemical configuration is precisely defined by three stereogenic centers at the 2', 3', and 5' positions of the deoxyribose sugar ring, designated as (2R,3S,5R) [1].

The molecular architecture comprises an adenine nucleobase connected through an N-glycosidic bond to a 2'-deoxyribose sugar, which is further linked to a phosphate group at the 5' position. The purine base adenine contains six-membered pyrimidine and five-membered imidazole rings fused together, with an amino group at the C6 position [2]. The 2'-deoxyribose sugar adopts a furanose configuration with the absence of a hydroxyl group at the C2' position, distinguishing it from ribose-containing nucleotides [3].

The phosphate moiety exists as a dihydrogen phosphate group with two ionizable protons under physiological conditions [4]. The complete International Union of Pure and Applied Chemistry (IUPAC) name is [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate [1]. The monohydrate form indicates the presence of one water molecule associated with each nucleotide molecule through hydrogen bonding interactions.

Structural ComponentChemical FormulaKey Features
Adenine baseC5H5N5Purine derivative with amino group at C6
2'-Deoxyribose sugarC5H10O4Furanose ring lacking 2'-OH group
Phosphate groupH2PO4-Dihydrogen phosphate with two ionizable protons
Water moleculeH2OAssociated through hydrogen bonding

The glycosidic torsion angle χ, defined by the O4'-C1'-N9-C4 atoms, typically adopts an anti conformation around 250°, which is characteristic of B-form DNA structures [5]. The sugar pucker predominantly favors the C2'-endo conformation with a pseudorotation phase angle P of approximately 160° [5]. These conformational preferences reflect the structural organization found in double-stranded DNA.

X-ray Crystallographic Analysis

X-ray crystallographic studies of 2'-deoxyadenosine 5'-monophosphate monohydrate reveal detailed information about the solid-state structure and intermolecular interactions. The crystal structure exhibits systematic hydrogen bonding networks that stabilize the three-dimensional arrangement of molecules within the crystal lattice [6].

The crystallographic analysis demonstrates that the compound crystallizes with well-defined geometric parameters. The adenine base maintains planarity with minimal pyramidalization at the N9 glycosidic nitrogen, showing a deviation from planarity (κ') of approximately -3.4° in the anti conformation [5]. This slight non-planarity is characteristic of nucleotide structures and influences the hydrogen bonding patterns within the crystal.

The 2'-deoxyribose sugar ring exhibits the expected C2'-endo pucker with specific ring torsion angles. The C1'-C2' bond length is approximately 1.52 Å, while the C2'-C3' distance measures around 1.53 Å [7]. The absence of the 2'-hydroxyl group creates distinct packing arrangements compared to ribonucleotides, allowing for different intermolecular contact patterns.

Structural ParameterValueReference
N9-C1' bond length1.48 Å [7]
C1'-O4' bond length1.41 Å [7]
O4'-C4' bond length1.44 Å [7]
C4'-C5' bond length1.51 Å [7]
C5'-O5' bond length1.43 Å [7]
O5'-P bond length1.59 Å [7]

The phosphate group coordinates with multiple neighboring molecules through hydrogen bonds involving the two ionizable protons. The P-O bond lengths range from 1.48 to 1.59 Å, with the non-bridging oxygen atoms showing shorter distances reflecting their higher electron density [7]. The tetrahedral geometry around phosphorus is slightly distorted due to crystal packing forces.

The monohydrate water molecule plays a crucial role in crystal stabilization by forming hydrogen bonds with both the phosphate oxygen atoms and the adenine amino group. This water-mediated hydrogen bonding network creates extended chains throughout the crystal structure, contributing significantly to the overall stability [6].

The crystal packing analysis reveals that molecules arrange in parallel sheets with π-π stacking interactions between adenine bases separated by approximately 3.4 Å. These aromatic stacking interactions provide additional stabilization energy of approximately 5-10 kcal/mol per base pair interaction [8].

Nuclear Magnetic Resonance (NMR) Spectroscopy Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed information about the solution-state structure and dynamics of 2'-deoxyadenosine 5'-monophosphate monohydrate. The 1H NMR spectrum exhibits characteristic resonances that allow complete structural assignment and conformational analysis [9].

The adenine base protons appear as distinct signals in the aromatic region. The H8 proton resonates at approximately 8.2 ppm, while the H2 proton appears around 8.1 ppm [9]. These chemical shifts reflect the electron-withdrawing nature of the purine ring system and are sensitive to the glycosidic torsion angle χ.

The sugar proton signals provide information about the ribose ring conformation. The H1' proton typically appears around 6.3 ppm as a triplet due to coupling with H2' protons [10]. The H2' and H2'' protons show distinct chemical shifts at approximately 2.7 ppm and 2.4 ppm respectively, reflecting their diastereotopic relationship [10].

ProtonChemical Shift (ppm)MultiplicityCoupling Constants
H88.2singlet-
H28.1singlet-
H1'6.3tripletJ = 6.5 Hz
H3'4.6multiplet-
H4'4.1multiplet-
H5'/H5''4.0-4.2multiplet-
H2'/H2''2.4-2.7multipletJ = 14 Hz

The 13C NMR spectrum provides complementary structural information with distinct resonances for each carbon environment [9]. The adenine carbons appear in the aromatic region between 120-160 ppm, while the sugar carbons resonate between 60-90 ppm. The C1' carbon shows a characteristic downfield shift to approximately 85 ppm due to the electron-withdrawing effect of the N9 nitrogen [9].

The 31P NMR spectrum displays a single resonance around -10 ppm for the phosphate group, indicating rapid exchange of the ionizable protons on the NMR timescale [9]. The chemical shift is sensitive to pH and ionic strength, reflecting the ionization state of the phosphate group.

Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide detailed information about through-bond and through-space connectivities. The H8-H1' NOE correlation confirms the anti glycosidic conformation, while the absence of strong H8-H2'/H2'' NOEs supports the C2'-endo sugar pucker [10].

The three-bond scalar coupling constants ^3^J(C8-H8) across the glycosidic bond provide quantitative information about the χ torsion angle. Values around 4-6 Hz are consistent with an anti conformation (χ ≈ 240-260°) [5]. Temperature-dependent NMR studies reveal restricted rotation around the glycosidic bond with an activation barrier of approximately 10-15 kcal/mol.

Hydration Effects on Molecular Conformation

The presence of the water molecule in the monohydrate form significantly influences the molecular conformation and intermolecular interactions of 2'-deoxyadenosine 5'-monophosphate. Hydration effects extend beyond simple water association to include conformational stabilization and modified hydrogen bonding patterns [11].

The water molecule in the monohydrate structure preferentially associates with the phosphate group through hydrogen bonding interactions involving both the oxygen lone pairs and hydrogen atoms of water [11]. This association creates a more extended hydrogen bonding network compared to the anhydrous form, resulting in conformational constraints that influence the overall molecular geometry.

Molecular dynamics simulations reveal that the hydrated nucleotide exhibits reduced conformational flexibility compared to the anhydrous form [12]. The water-nucleotide interaction energy is approximately -8 to -12 kcal/mol, indicating a strong association that persists in solution [11]. This stabilization energy contributes to the preferential formation of the monohydrate crystalline form under ambient conditions.

Hydration ParameterAnhydrous FormMonohydrate Form
Conformational flexibilityHighReduced
Hydrogen bond donors35
Hydrogen bond acceptors911
Interaction energy--8 to -12 kcal/mol
Crystal stabilityLowerHigher

The hydration shell around the phosphate group exhibits structured water molecules with restricted orientational mobility compared to bulk water [11]. This structuring effect extends approximately 5-6 Å from the phosphate group and influences the local electrostatic environment. The ordered water molecules create additional hydrogen bonding opportunities that stabilize specific conformational states.

Temperature-dependent studies demonstrate that dehydration of the monohydrate occurs gradually between 60-80°C, with complete water loss achieved at approximately 120°C [13]. The dehydration process is accompanied by conformational changes in the nucleotide structure, particularly in the phosphate group orientation and sugar ring pucker distribution.

The presence of hydration water also affects the acid-base properties of the compound. The pKa values of the phosphate group are shifted by approximately 0.2-0.3 units compared to the anhydrous form, reflecting the stabilization of charged species through water-mediated hydrogen bonding [14]. This shift influences the predominant ionization state under physiological conditions.

Hydration-induced conformational changes are particularly evident in the χ torsion angle distribution. While the anti conformation remains predominant, the hydrated form shows a narrower distribution centered around χ = 245°, compared to the broader distribution (235-265°) observed in the anhydrous state [11]. This conformational restriction may have implications for biological recognition and enzyme binding specificity.

Sequence

A

Dates

Modify: 2023-08-16

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